Isoprenaline hydrochloride

Vue d'ensemble

Description

Isoprenaline hydrochloride is a synthetic sympathomimetic amine that acts as a potent non-selective beta-adrenergic agonist. It is structurally related to epinephrine and is used primarily in the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma. The compound is known for its ability to stimulate both beta-1 and beta-2 adrenergic receptors, leading to increased heart rate and bronchodilation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isoproterenol hydrochloride typically involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This process helps control impurities and yields isoproterenol hydrochloride with the desired purity . Another method involves the reaction of 3,4-dihydroxybenzaldehyde with isopropylamine, followed by reduction and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of isoproterenol hydrochloride often involves large-scale catalytic hydrogenation processes. The use of ion exchange resins during hydrogenation is crucial for maintaining the purity and yield of the final product. The compound is then formulated into stable pharmaceutical compositions for medical use .

Analyse Des Réactions Chimiques

Types of Reactions

Isoprenaline hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Various substitution reactions can occur on the aromatic ring and the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions include quinones from oxidation, reduced amines from reduction, and halogenated derivatives from substitution reactions .

Applications De Recherche Scientifique

Medical Uses

Isoprenaline hydrochloride is utilized in several medical scenarios, including:

- Bradycardia Management : It is indicated for the treatment of bradycardia caused by atrioventricular block when pacing is not available. It can also be used in cases of cardiac arrest due to heart block until more definitive treatments are available .

- Adams-Stokes Syndrome : This condition, characterized by transient loss of consciousness due to heart block, can be managed with isoprenaline when pacing is contraindicated or unavailable .

- Bronchospasm during Anesthesia : Historically, isoprenaline was used to treat bronchospasm during surgical procedures; however, its use has declined due to the availability of more effective agents .

- Shock States : Isoprenaline serves as an adjunctive treatment in hypovolemic shock, septic shock, and cardiogenic shock. Its ability to increase cardiac output makes it beneficial in these critical conditions .

- Torsades de Pointes : The drug is effective in preventing and treating this specific type of polymorphic ventricular tachycardia, particularly in patients unresponsive to magnesium therapy .

Pharmacological Mechanism

Isoprenaline exerts its effects through:

- Positive Inotropic Effect : Increases the force of heart contractions via stimulation of beta-1 adrenergic receptors.

- Positive Chronotropic Effect : Elevates heart rate by enhancing pacemaker activity.

- Vasodilation : Causes peripheral vasodilation through beta-2 adrenergic receptor activation, which can lower diastolic blood pressure while increasing cardiac output .

Administration and Dosage

This compound is typically administered intravenously, especially in acute settings. The dosing regimen may vary based on the clinical scenario:

- Initial Dose : 0.5 to 5 micrograms per minute via continuous infusion.

- Bolus Administration : Can be given as a 200 microgram dose diluted in 20 mL for immediate effect .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety profile of this compound:

- Cardioprotective Studies : Research involving animal models has shown that co-administration of isoprenaline with protective agents like ferruginol can mitigate myocardial infarction effects. In one study, rats treated with isoprenaline exhibited increased cardiac markers indicating damage; however, those receiving ferruginol showed reduced damage markers and improved antioxidant status .

- Electrophysiological Studies : Isoprenaline has been utilized in electrophysiological studies to provoke arrhythmias for diagnostic purposes in patients with arrhythmogenic right ventricular cardiomyopathy. This application aids in understanding the underlying mechanisms of arrhythmias .

- Clinical Observations : In intensive care settings, isoprenaline's use has been associated with improved outcomes in patients experiencing severe bradycardia or shock states. However, careful monitoring is essential due to its potential side effects such as tachyarrhythmias and myocardial ischemia .

Adverse Effects

While effective, this compound can lead to several adverse reactions:

Mécanisme D'action

Isoprenaline hydrochloride exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors. Upon binding to these receptors, it increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to relaxation of bronchial, gastrointestinal, and uterine smooth muscles, increased heart rate and contractility, and vasodilation of peripheral vasculature . The activation of beta-1 receptors in cardiac myocytes increases intracellular calcium levels, enhancing cardiac output and heart rate .

Comparaison Avec Des Composés Similaires

Similar Compounds

Epinephrine: Like isoproterenol hydrochloride, epinephrine is a non-selective adrenergic agonist but has a higher affinity for alpha receptors, leading to vasoconstriction in addition to beta-adrenergic effects.

Norepinephrine: This compound primarily acts on alpha-adrenergic receptors with some beta-1 activity, making it more effective for increasing blood pressure rather than heart rate.

Dobutamine: A selective beta-1 adrenergic agonist, dobutamine is primarily used for its inotropic effects on the heart without significant vasodilation

Uniqueness

Isoprenaline hydrochloride is unique in its strong beta-adrenergic activity with minimal alpha-adrenergic effects, making it particularly useful for conditions requiring increased heart rate and bronchodilation without significant vasoconstriction .

Activité Biologique

Isoprenaline hydrochloride, also known as isoproterenol, is a synthetic catecholamine that functions primarily as a non-selective β-adrenergic receptor agonist. It exhibits significant biological activity through its interaction with both β1 and β2 adrenergic receptors, leading to various physiological effects. This article examines the biological activity of this compound, including its pharmacodynamics, therapeutic applications, and relevant research findings.

Isoprenaline acts as a full agonist at β1 and β2 adrenergic receptors, with minimal activity at α-adrenergic receptors. The activation of these receptors leads to several intracellular signaling pathways:

- β1 Adrenergic Receptors : Binding to β1 receptors in cardiac myocytes increases intracellular calcium levels, resulting in positive inotropic (increased contractility), chronotropic (increased heart rate), and dromotropic (increased conduction velocity) effects. This mechanism is crucial for managing conditions such as heart block and cardiac arrest .

- β2 Adrenergic Receptors : Activation of β2 receptors promotes the conversion of ATP to cyclic AMP (cAMP), which activates protein kinase A (PKA). This process causes smooth muscle relaxation, peripheral vasodilation, and bronchodilation. It plays a significant role in treating bronchospasm during anesthesia and other respiratory conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed following administration.

- Half-life : Approximately 2.5 to 5 minutes after intravenous administration; up to 2 hours after subcutaneous administration .

- Metabolism : Primarily metabolized by catechol-O-methyltransferase in the liver, yielding metabolites such as 3-O-methylisoprenaline .

- Excretion : Mostly excreted via urine as conjugated forms .

Clinical Applications

This compound is indicated for various medical conditions:

- Cardiac Disorders : Used for treating heart block, Adams-Stokes attacks, and as adjunct therapy in shock states.

- Bronchospasm : Effective in managing bronchospasm during anesthesia.

- Acute Heart Failure : It has been studied for its role in acute heart failure scenarios, particularly regarding its impact on myocardial function .

Case Studies and Experimental Research

-

Heart Failure Induction Model :

A study involving Wistar rats demonstrated that administration of isoprenaline induced significant left ventricular hypertrophy and necrosis. The administration of ramipril post-isoprenaline treatment mitigated some of these adverse effects, highlighting the compound's potential to induce cardiac damage under certain conditions . -

Electrocardiographic Changes :

In a controlled study where isoprenaline was used to induce myocardial infarction in rats, significant alterations in electroencephalographic (EEG) patterns were observed post-administration. This included increased theta and alpha band activity, indicating changes in cardiac electrical activity following isoprenaline treatment . -

Hepatic Effects :

Research has indicated that isoprenaline may influence hepatic function negatively during acute heart failure scenarios. The hepatoprotective effects of carvedilol against ischemic hepatitis associated with acute heart failure were investigated, suggesting that isoprenaline's biological activity can have systemic implications beyond cardiac effects .

Summary Table of Biological Activities

| Activity Type | Mechanism | Effects |

|---|---|---|

| Positive Inotropic Effect | β1 receptor activation | Increased heart contractility |

| Bronchodilation | β2 receptor activation | Relaxation of bronchial smooth muscle |

| Peripheral Vasodilation | β2 receptor activation | Dilation of blood vessels |

| Glycogenolysis | β2 receptor activation | Increased glucose availability |

Propriétés

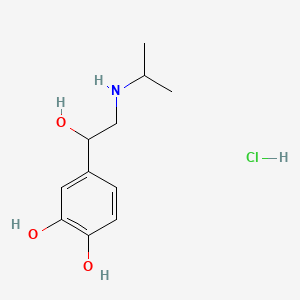

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROWCYIEJAOFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3.ClH, C11H18ClNO3 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025486 | |

| Record name | Isoproterenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992) | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992) | |

| Record name | SID50085961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51-30-9, 949-36-0 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Isoproterenol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenol hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isomenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprenaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoproterenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA2A74855 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

338 to 340 °F (NTP, 1992) | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.